molecular formula C9H12N2O5 B1375400 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid CAS No. 1258503-55-7

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid

Cat. No. B1375400
M. Wt: 228.2 g/mol
InChI Key: CCCHFCPUBYWBCF-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O5 . It has a molecular weight of 304.3 . The compound is also known as Boc-Aminoisoxazole-3-carboxylic acid.


Molecular Structure Analysis

The compound contains a total of 34 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Isoxazole .


Physical And Chemical Properties Analysis

The compound is a white solid . It is stored at room temperature . The InChI code for the compound is 1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3, (H,16,20) (H,18,19) .

Scientific Research Applications

Enantioselective Synthesis of Isoxazole-Containing Analogues

Isoxazole amino acids, including derivatives of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid, are crucial in the enantioselective synthesis of neuroexcitant glutamic acid analogues. These compounds are synthesized through diastereoselective alkylation and have shown excellent enantiomeric excess, indicating their potential in creating highly specific neuroactive agents (Pajouhesh & Curry, 1998).

Development of 3-Isoxazolols

A novel method for synthesizing 5-substituted 3-isoxazolols involves the use of N, O-diBoc-protected beta-keto hydroxamic acids, derived from carboxylic acid derivatives. This method avoids the formation of byproducts and highlights the versatility of tert-butoxycarbonyl-protected compounds in creating diverse isoxazolols, which are important in various pharmacological contexts (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

Synthesis of NMDA Receptor Antagonists

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid plays a role in the synthesis of NMDA receptor antagonists. The compound is utilized in producing key intermediates for these antagonists, which are crucial in studying and potentially treating neurodegenerative diseases (Bombieri et al., 2005).

Regioselective Synthesis of Isoxazole-Phosphonates

The synthesis of 5-substituted isoxazole- and isoxazoline-3-phosphonates, which are bioisosteres of NMDA receptor antagonists, leverages compounds like 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid. This demonstrates the compound's role in creating structurally diverse molecules with potential therapeutic applications (Conti et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, and H335 . Precautionary statements include P261, P302+P352, P280, and P305 +P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)11-16-6/h4H,1-3H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCHFCPUBYWBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid

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